2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO4S It is a derivative of amino acids and features a methanesulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methanesulfonylbenzaldehyde and glycine methyl ester.
Condensation Reaction: The 4-methanesulfonylbenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenyl derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler phenyl derivatives.
Scientific Research Applications
2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group allows for potential binding to biological targets, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-methylsulfonylphenyl)-propanoic acid: Similar structure but lacks the methyl ester group.
2-Amino-3-(4-methanesulfonylphenyl)-propanoic acid: Similar structure but lacks the hydrochloride salt form.
Uniqueness
2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is unique due to the presence of both the methanesulfonyl group and the methyl ester group, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
methyl 2-amino-3-(4-methylsulfonylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-3-5-9(6-4-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUGPWLZLZQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.